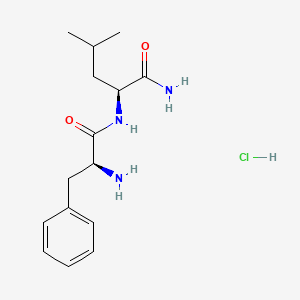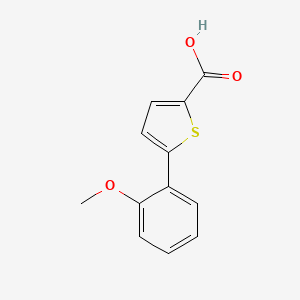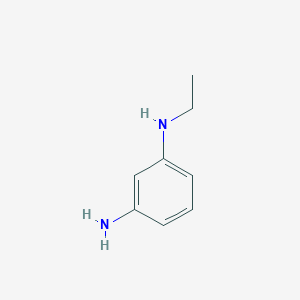
3-Methylisoquinolin-5-amin
Übersicht
Beschreibung
3-Methylisoquinolin-5-amine is an organic compound with the molecular formula C10H10N2 It belongs to the class of isoquinolines, which are nitrogen-containing heterocyclic compounds
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its biological activity, including potential anti-cancer properties.
Medicine: Explored as a potential therapeutic agent for treating diseases such as leukemia.
Industry: Utilized in the development of novel materials with specific chemical properties.
Wirkmechanismus
Target of Action:
The primary target of 3-Methylisoquinolin-5-amine 5-Aminoisoquinoline , a structurally similar compound, has been studied. It is known to interact with various enzymes, including kinases and oxidoreductases 3-Methylisoquinolin-5-amine .
Action Environment:
Environmental factors (e.g., pH, temperature, co-administered drugs) can impact 3-Methylisoquinolin-5-amine’s stability and efficacy. Studying these factors is crucial for optimizing its use.
: 5-Aminoisoquinoline: Uses, Interactions, Mechanism of Action | DrugBank Online
Biochemische Analyse
Biochemical Properties
3-Methylisoquinolin-5-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction between 3-Methylisoquinolin-5-amine and cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further interact with other cellular components . Additionally, 3-Methylisoquinolin-5-amine has been shown to bind to certain receptors, influencing signal transduction pathways .
Cellular Effects
3-Methylisoquinolin-5-amine affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway . This compound can modulate gene expression by interacting with transcription factors and altering the transcriptional activity of specific genes. Furthermore, 3-Methylisoquinolin-5-amine impacts cellular metabolism by affecting the activity of key metabolic enzymes.
Molecular Mechanism
The molecular mechanism of 3-Methylisoquinolin-5-amine involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions . This binding can result in the inhibition or activation of enzyme activity, leading to changes in cellular processes. For example, 3-Methylisoquinolin-5-amine has been shown to inhibit the activity of certain kinases, thereby affecting signal transduction pathways . Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Methylisoquinolin-5-amine can change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other chemicals . Over time, 3-Methylisoquinolin-5-amine may undergo degradation, leading to the formation of degradation products that can have different biological activities. Long-term studies have shown that prolonged exposure to 3-Methylisoquinolin-5-amine can result in changes in cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of 3-Methylisoquinolin-5-amine vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory or antioxidant properties . At higher doses, 3-Methylisoquinolin-5-amine can become toxic, leading to adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are observed .
Metabolic Pathways
3-Methylisoquinolin-5-amine is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels. Additionally, 3-Methylisoquinolin-5-amine can interact with cofactors such as NADH and FAD, which are essential for various enzymatic reactions .
Transport and Distribution
The transport and distribution of 3-Methylisoquinolin-5-amine within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by transporters such as P-glycoprotein. Once inside the cell, 3-Methylisoquinolin-5-amine can bind to intracellular proteins, affecting its localization and accumulation . The distribution of this compound within tissues can vary, with higher concentrations observed in certain organs such as the liver and kidneys .
Subcellular Localization
3-Methylisoquinolin-5-amine exhibits specific subcellular localization, which can influence its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, 3-Methylisoquinolin-5-amine may localize to the mitochondria, where it can affect mitochondrial function and energy production . Additionally, this compound can be found in the nucleus, where it can interact with DNA and transcription factors to regulate gene expression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylisoquinolin-5-amine typically involves the reduction of 3-methyl-5-nitroisoquinoline. One common method includes the use of palladium on carbon (Pd-C) as a catalyst in the presence of hydrogen gas. The reaction is carried out in a solvent such as methanol or ethanol at room temperature. For example, a mixture of 3-methyl-5-nitroisoquinoline, 10% Pd-C, and methanol is stirred under hydrogen atmosphere for a few hours, followed by filtration and concentration to yield 3-Methylisoquinolin-5-amine .
Industrial Production Methods: While specific industrial production methods for 3-Methylisoquinolin-5-amine are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Methylisoquinolin-5-amine can undergo various chemical reactions, including:
Reduction: The nitro group in 3-methyl-5-nitroisoquinoline is reduced to an amine group using hydrogenation.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Hydrogenation: Using hydrogen gas and a palladium on carbon catalyst.
Nucleophilic Substitution: Using reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products:
Reduction: Produces 3-Methylisoquinolin-5-amine.
Substitution: Produces various substituted isoquinoline derivatives depending on the reagents used.
Vergleich Mit ähnlichen Verbindungen
Isoquinoline: The parent compound of 3-Methylisoquinolin-5-amine, lacking the methyl and amine groups.
5-Aminoisoquinoline: Similar structure but without the methyl group at the 3-position.
Uniqueness: 3-Methylisoquinolin-5-amine is unique due to the presence of both a methyl group at the 3-position and an amine group at the 5-position. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications .
Eigenschaften
IUPAC Name |
3-methylisoquinolin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-7-5-9-8(6-12-7)3-2-4-10(9)11/h2-6H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQLKOMXEZYQQBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC=C2N)C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40480680 | |
| Record name | 3-methylisoquinolin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40480680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54410-17-2 | |
| Record name | 3-methylisoquinolin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40480680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methylisoquinolin-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-methoxy-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol](/img/structure/B1356955.png)






![(E)-benzylsulfanyl-[(E)-1-pyridin-2-ylethylidenehydrazinylidene]-sulfidomethane;chlorocopper(1+)](/img/structure/B1356972.png)
![7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1356974.png)



![methyl 3-nitro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate](/img/structure/B1356985.png)

